molecular formula C5H5BrN2S B1521390 2-Bromo-5-(methylthio)pyrazine CAS No. 1049026-49-4

2-Bromo-5-(methylthio)pyrazine

Cat. No. B1521390
M. Wt: 205.08 g/mol
InChI Key: ADYYWEIFRRHWRJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylthio)pyrazine is a chemical compound with the CAS Number: 1049026-49-4 . It has a molecular weight of 205.08 . The compound is a pale-yellow to yellow-brown solid .


Physical And Chemical Properties Analysis

2-Bromo-5-(methylthio)pyrazine is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.08 . It should be stored in a refrigerator . The compound has a boiling point of 271℃ and a density of 1.72 .

Scientific Research Applications

Corrosion Inhibition

Pyrazine derivatives, including those structurally related to 2-Bromo-5-(methylthio)pyrazine, have been investigated for their potential as corrosion inhibitors. Studies have shown that pyrazine compounds, such as 2-amino-5-bromopyrazine, exhibit significant inhibitory effects on steel corrosion in acidic solutions. The effectiveness of these compounds is attributed to their ability to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates. Molecular dynamics simulations and quantum chemical calculations have been employed to understand the adsorption behavior and the interaction of these molecules with metal surfaces, confirming their potential as effective corrosion inhibitors (Obot & Gasem, 2014), (Li, Deng, & Fu, 2011).

Optoelectronic Materials

Pyrazine-based compounds, including those related to 2-Bromo-5-(methylthio)pyrazine, have been explored for their applications in optoelectronic materials. These compounds are integral to the synthesis of various organic electronic devices due to their ability to facilitate electron transport and light emission. Their structural properties, such as the presence of electron-rich and electron-deficient regions, make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The synthesis and characterization of these compounds, along with their incorporation into polymeric systems, have been studied to optimize their optoelectronic properties for potential applications in electronic and photonic devices (Stagni et al., 2008), (Zhou et al., 2010).

Safety And Hazards

2-Bromo-5-(methylthio)pyrazine is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-5-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYYWEIFRRHWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673178
Record name 2-Bromo-5-(methylsulfanyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(methylthio)pyrazine

CAS RN

1049026-49-4
Record name 2-Bromo-5-(methylsulfanyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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